molecular formula C10H10O2 B13061909 3-(2-Methylphenyl)-3-oxopropanal

3-(2-Methylphenyl)-3-oxopropanal

Cat. No.: B13061909
M. Wt: 162.18 g/mol
InChI Key: UUTWGLQOLYWOAX-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)-3-oxopropanal is an aromatic β-ketoaldehyde characterized by a phenyl ring substituted with a methyl group at the ortho-position, a ketone group at the benzylic carbon, and an aldehyde functional group.

Properties

IUPAC Name

3-(2-methylphenyl)-3-oxopropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-8-4-2-3-5-9(8)10(12)6-7-11/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTWGLQOLYWOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)-3-oxopropanal can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of toluene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)-3-oxopropanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methyl group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: 3-(2-Methylphenyl)propanoic acid.

    Reduction: 3-(2-Methylphenyl)-3-hydroxypropanal.

    Substitution: 3-(2-Chloromethylphenyl)-3-oxopropanal.

Scientific Research Applications

3-(2-Methylphenyl)-3-oxopropanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The substituents on the phenyl ring and the nature of the carbonyl group significantly influence reactivity, stability, and applications. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Features
Compound Name Substituent(s) on Phenyl Ring Functional Groups Key Properties/Applications Reference
3-(2-Methylphenyl)-3-oxopropanal 2-methyl Aldehyde, ketone High reactivity (aldehyde group) N/A
3-(3-Chlorophenyl)-3-oxopropanal 3-chloro Aldehyde, ketone Enhanced electrophilicity (Cl effect)
Methyl 3-(2,4-dimethylphenyl)-3-oxopropanoate 2,4-dimethyl Ester, ketone Stabilized ester; reduced reactivity
Methyl 3-(4-methoxyphenyl)-3-oxopropanoate 4-methoxy Ester, ketone Electron-donating group (OCH₃) increases stability
3-(4-Hydroxy-2-(trifluoromethyl)phenyl)-3-oxopropanal 4-hydroxy, 2-CF₃ Aldehyde, ketone Strong electron-withdrawing effects (CF₃)
Key Observations:

Electron-Donating vs. Withdrawing Groups: The methyl group in this compound acts as an electron donor, stabilizing the aromatic ring but slightly deactivating it toward electrophilic substitution. This contrasts with chloro (electron-withdrawing, enhances ketone reactivity) and trifluoromethyl (strongly electron-withdrawing, increases acidity of α-hydrogens) substituents . Methoxy groups (e.g., in methyl 3-(4-methoxyphenyl)-3-oxopropanoate) stabilize the aromatic system but reduce ketone electrophilicity .

Functional Group Effects: The aldehyde group in this compound makes it more reactive toward nucleophilic additions (e.g., enamine formation) compared to ester analogs like methyl 3-(2,4-dimethylphenyl)-3-oxopropanoate . Ester derivatives (e.g., ) are more stable under acidic/basic conditions, favoring storage and handling .

Stability and Handling Considerations

  • Aldehyde Oxidation :
    • The aldehyde group in this compound is susceptible to oxidation, requiring inert atmospheres for storage. This contrasts with ester derivatives, which are less oxidation-prone .
  • Hygroscopicity: β-Ketoaldehydes are generally hygroscopic, whereas ester analogs (e.g., methyl 3-(2,4-dimethylphenyl)-3-oxopropanoate) exhibit lower moisture sensitivity .

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